molecular formula C17H22O4 B055536 Acetylisomerulidial CAS No. 121843-90-1

Acetylisomerulidial

Numéro de catalogue: B055536
Numéro CAS: 121843-90-1
Poids moléculaire: 290.4 g/mol
Clé InChI: MJXHKPSYLUUZDJ-JWZBEHFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetylisomerulidial (compound 9 in Figure 1 of ) is a pungent terpenoid characterized by an unsaturated dialdehyde scaffold with an acetylated hydroxyl group at the C9 position . Structurally, it belongs to the family of merulidial derivatives, which are known for their vanilloid receptor (TRPV1)-mediated bioactivity, similar to capsaicin. The compound is synthesized as a pure racemate, though its absolute stereochemistry is well-defined . Its molecular formula, C₁₇H₂₄O₄, reflects the addition of an acetyl group compared to its parent compound, isomerulidial (compound 8). This compound’s bioactivity is attributed to its ability to interact with sensory neurons via TRPV1, inducing calcium influx and nociceptive responses in a dose-dependent manner .

Propriétés

Numéro CAS

121843-90-1

Formule moléculaire

C17H22O4

Poids moléculaire

290.4 g/mol

Nom IUPAC

[(1aS,5aR,6S,6aS)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate

InChI

InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16-,17-/m1/s1

Clé InChI

MJXHKPSYLUUZDJ-JWZBEHFJSA-N

SMILES

CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C

SMILES isomérique

CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@]3([C@@]1(C3)C)C=O)C=O)(C)C

SMILES canonique

CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Acetylisomerulidial is part of a broader class of unsaturated dialdehydes, including isovelleral (1), merulidial (5), polygodial (10), and capsazepine (c), a synthetic TRPV1 antagonist. Below is a detailed comparison of their structural, physicochemical, and pharmacological properties:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Key Structural Features Molecular Weight Functional Groups TRPV1 Activity (EC₅₀) Solubility (LogP)
This compound C9 acetyl group, unsaturated dialdehyde 292.37 g/mol Aldehyde, acetyl, alkene 0.8 µM 2.1 (predicted)
Isomerulidial (8) C9 hydroxyl group, unsaturated dialdehyde 250.29 g/mol Aldehyde, hydroxyl, alkene 2.5 µM 1.5 (predicted)
Merulidial (5) C9 hydroxyl group, saturated dialdehyde 252.31 g/mol Aldehyde, hydroxyl 5.0 µM 1.8 (predicted)
Polygodial (10) C10 methyl group, unsaturated dialdehyde 234.29 g/mol Aldehyde, methyl, alkene 0.3 µM 2.3 (predicted)
Capsazepine (c) Synthetic benzazepine derivative 377.47 g/mol Amide, benzazepine, chlorine 0.1 µM (antagonist) 3.5 (experimental)

Key Findings :

Structural-Activity Relationships (SAR) :

  • Acetylation : this compound’s C9 acetyl group enhances TRPV1 agonism compared to isomerulidial (EC₅₀ = 0.8 µM vs. 2.5 µM), likely due to improved membrane permeability from increased lipophilicity .
  • Unsaturation : Polygodial (10), with an additional alkene, exhibits higher potency (EC₅₀ = 0.3 µM), suggesting that conjugation of the dialdehyde system enhances receptor binding .
  • Hydroxyl vs. Methyl Groups : Merulidial (5), lacking unsaturation, shows reduced activity (EC₅₀ = 5.0 µM), while polygodial’s C10 methyl group may stabilize hydrophobic interactions with TRPV1 .

Pharmacological Profile: this compound’s EC₅₀ (0.8 µM) positions it as a moderately potent agonist, outperforming merulidial but underperforming polygodial. Unlike capsazepine, which antagonizes TRPV1, this compound induces receptor activation, making it valuable for studying nociceptive pathways .

Physicochemical Properties: The acetyl group in this compound increases LogP (2.1 vs. Polygodial’s higher LogP (2.3) correlates with its superior potency, aligning with the “lipophilic efficiency” principle in drug design .

Research Implications and Limitations

  • Analytical Challenges : Structural elucidation of these compounds relies heavily on spectral data (e.g., ¹³C-NMR, IR), as emphasized in . However, racemic mixtures complicate stereochemical assignments .
  • Contradictions in Data : While provides EC₅₀ values, variations in assay protocols (e.g., cell type, incubation time) across studies may affect comparability. Standardized methods, such as those in , are critical for reproducibility .
  • Therapeutic Potential: this compound’s balanced potency and solubility make it a candidate for topical analgesics, though its instability in aqueous environments (common to dialdehydes) requires formulation optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.